molecular formula C17H17N5OS B2543111 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 900006-94-2

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2543111
CAS No.: 900006-94-2
M. Wt: 339.42
InChI Key: AKMHEYSTNIMXJH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors for Cancer Treatment

Research led by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the queried compound, demonstrates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their therapeutic potential in cancer treatment, with certain analogs showing improved drug-like properties, including better solubility and the ability to attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Applications

A study by Baviskar et al. (2013) synthesized a new series of compounds structurally related to the queried compound, demonstrating their antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Antitumor Activity

Hu et al. (2008) explored asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains for their in vitro antitumor activity. The study highlights the synthesis of compounds with potential antitumor properties, suggesting the significance of triazole derivatives in developing novel antitumor agents (Hu et al., 2008).

Synthesis and Structural Elucidation

Research by MahyavanshiJyotindra et al. (2011) focused on the synthesis and structural elucidation of N-aryl-acetamide derivatives, including antimicrobial activity evaluation. This study contributes to the understanding of the structural aspects and potential biological applications of triazole compounds (MahyavanshiJyotindra et al., 2011).

Antiviral and Virucidal Activity

Wujec et al. (2011) conducted a study on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, evaluating their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. This research opens avenues for the development of new antiviral compounds with potential applications in treating viral infections (Wujec et al., 2011).

Mechanism of Action

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMHEYSTNIMXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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